2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) is a complex organic compound that features multiple functional groups, including benzylcarbamoyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) typically involves multiple steps. One common method starts with the reaction of N-benzylsalicylamide with ethyl chloroacetate in the presence of anhydrous potassium carbonate in refluxing acetone . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetone or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-{2-[2-(benzylcarbamoyl)phenoxy]acetamido}ethyl)ammonium nitrate
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
What sets 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its potential use in luminescent sensors make it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C47H45N3O6 |
---|---|
Molecular Weight |
747.9 g/mol |
IUPAC Name |
N-benzyl-2-[3-[2-(benzylcarbamoyl)phenoxy]-2-[[2-(benzylcarbamoyl)phenoxy]methyl]-2-methylpropoxy]benzamide |
InChI |
InChI=1S/C47H45N3O6/c1-47(32-54-41-26-14-11-23-38(41)44(51)48-29-35-17-5-2-6-18-35,33-55-42-27-15-12-24-39(42)45(52)49-30-36-19-7-3-8-20-36)34-56-43-28-16-13-25-40(43)46(53)50-31-37-21-9-4-10-22-37/h2-28H,29-34H2,1H3,(H,48,51)(H,49,52)(H,50,53) |
InChI Key |
IKJXQPXKSFKEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)(COC3=CC=CC=C3C(=O)NCC4=CC=CC=C4)COC5=CC=CC=C5C(=O)NCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.